1-(Cbz-amino)cyclohexanecarboxylic acid

Descripción general

Descripción

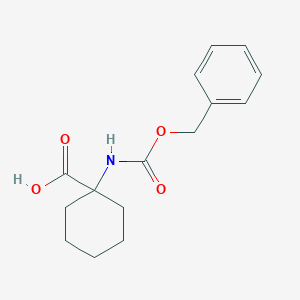

1-(Cbz-amino)cyclohexanecarboxylic acid, also known as 1-{[(benzyloxy)carbonyl]amino}cyclohexanecarboxylic acid, is a compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an amino group protected by a benzyloxycarbonyl (Cbz) group and a carboxylic acid group.

Métodos De Preparación

The synthesis of 1-(Cbz-amino)cyclohexanecarboxylic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method includes the reaction of cyclohexanecarboxylic acid with a reagent such as benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine . The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

1-(Cbz-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in substitution reactions, especially after deprotection of the Cbz group.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, which can further react to form amides, esters, or other derivatives.

Aplicaciones Científicas De Investigación

1-(Cbz-amino)cyclohexanecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Cbz group serves as a protecting group for the amino functionality.

Medicinal Chemistry: It is employed in the design and synthesis of pharmaceutical compounds, where the cyclohexane ring and amino acid moiety contribute to the biological activity of the molecules.

Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays and studies.

Mecanismo De Acción

The mechanism of action of 1-(Cbz-amino)cyclohexanecarboxylic acid primarily involves its role as a protected amino acid. The Cbz group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Comparación Con Compuestos Similares

1-(Cbz-amino)cyclohexanecarboxylic acid can be compared to other protected amino acids, such as:

1-amino-1-cyclohexanecarboxylic acid: This compound lacks the Cbz protecting group and is used in studies of amino acid transport and metabolism.

N-Boc-amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group for the amino functionality.

The uniqueness of this compound lies in its specific protecting group, which offers different reactivity and stability compared to other protecting groups.

Actividad Biológica

1-(Cbz-amino)cyclohexanecarboxylic acid, a derivative of cyclohexane, is an amino acid with significant implications in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclohexane ring and a carboxybenzyl (Cbz) protecting group, influences its biological activity and application in peptide synthesis. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 53527-28-9

The presence of the bulky Cbz group significantly affects the conformational preferences of the molecule, making it a valuable building block for introducing structural constraints in peptides.

This compound is primarily studied for its role as a substrate in enzymatic reactions. It is known to influence the specificity and activity of various enzymes, particularly catalytic antibodies and subtilisin. Its mechanism involves:

- Enzyme Binding : The compound interacts with enzyme active sites, facilitating substrate binding and influencing catalytic efficiency.

- Conformational Stability : Its rigid structure enhances the stability of peptide chains during synthesis, which is crucial for maintaining biological activity in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial effects, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving tyrosine kinase pathways, similar to other indazole derivatives.

Case Studies

- Peptide Synthesis : In a study focusing on peptide synthesis, this compound was incorporated into peptide chains, demonstrating improved stability and bioactivity compared to conventional amino acids. The study highlighted its effectiveness in producing cyclic peptides with enhanced pharmacological properties .

- Enzymatic Reactions : A detailed analysis revealed that this compound serves as an effective substrate for subtilisin, enhancing enzyme specificity and activity. The results indicated that the structural features of this compound contribute to its role in facilitating enzymatic reactions .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Peptide synthesis, Drug development |

| 1-Aminocyclopentane-1-carboxylic acid | Limited antimicrobial activity | Less common in peptide synthesis |

| 1-Aminocyclobutane-1-carboxylic acid | Minimal biological activity | Rarely used |

Propiedades

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-13(18)15(9-5-2-6-10-15)16-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRXLKFQBCCVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463495 | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17191-43-4 | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.